molecular formula C14H12F2N2O2 B5459851 1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea

1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B5459851
M. Wt: 278.25 g/mol
InChI Key: LPKRJHRDGZHRIX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with two fluorine atoms and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms and the methoxy group can influence its binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(3-methoxyphenyl)urea
  • 1-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(2,5-Difluorophenyl)-3-(3-ethoxyphenyl)urea

Comparison: 1-(2,5-Difluorophenyl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-7-9(15)5-6-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKRJHRDGZHRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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